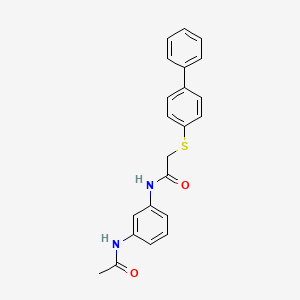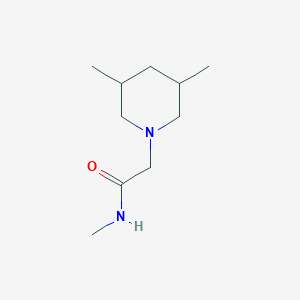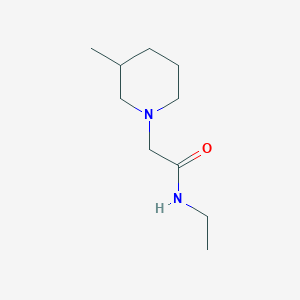
N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide, also known as AP-SA, is a chemical compound that has been studied for its potential applications in scientific research. AP-SA belongs to the family of sulfonamide compounds, which are known for their antibacterial, antifungal, and anti-inflammatory properties.
作用機序
The mechanism of action of N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. This results in the disruption of the normal physiological processes that rely on these enzymes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of several bacterial and fungal strains, indicating its potential as an antibacterial and antifungal agent. N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide has been shown to exhibit neuroprotective activity by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide in lab experiments is its ease of synthesis and purification. N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide can be synthesized under mild conditions and yields a high purity product. Additionally, N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide exhibits potent inhibitory activity against several enzymes, making it a useful tool for studying their physiological roles. However, one of the limitations of using N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide at high concentrations, which may be necessary for certain experiments.
将来の方向性
There are several future directions for further research on N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide. One potential area of research is the development of N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide derivatives with improved solubility and potency. Another area of research is the identification of new enzymes that are inhibited by N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide, which may lead to the discovery of new physiological roles for these enzymes. Additionally, N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide could be studied for its potential applications in the treatment of various diseases such as Alzheimer's disease, cancer, and inflammation.
合成法
The synthesis of N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide involves the reaction of 3-acetamidophenylboronic acid and 2-(4-phenylphenyl)sulfanylacetic acid in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide as a white solid. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide has been studied for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against several enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play important roles in various physiological processes such as respiration, digestion, and nerve transmission.
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-16(25)23-19-8-5-9-20(14-19)24-22(26)15-27-21-12-10-18(11-13-21)17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTETZNSOGGQRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea](/img/structure/B7566156.png)
![2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone](/img/structure/B7566160.png)
![2-methyl-3-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]quinoxaline](/img/structure/B7566165.png)


![3-chloro-N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566192.png)

![1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7566208.png)
![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide](/img/structure/B7566213.png)

![1-[3-(2,3-dihydroindole-1-carbonyl)phenyl]-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]urea](/img/structure/B7566216.png)
![2-acetamido-N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7566225.png)
![2-(2-Chlorophenyl)-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7566243.png)
![2-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7566246.png)